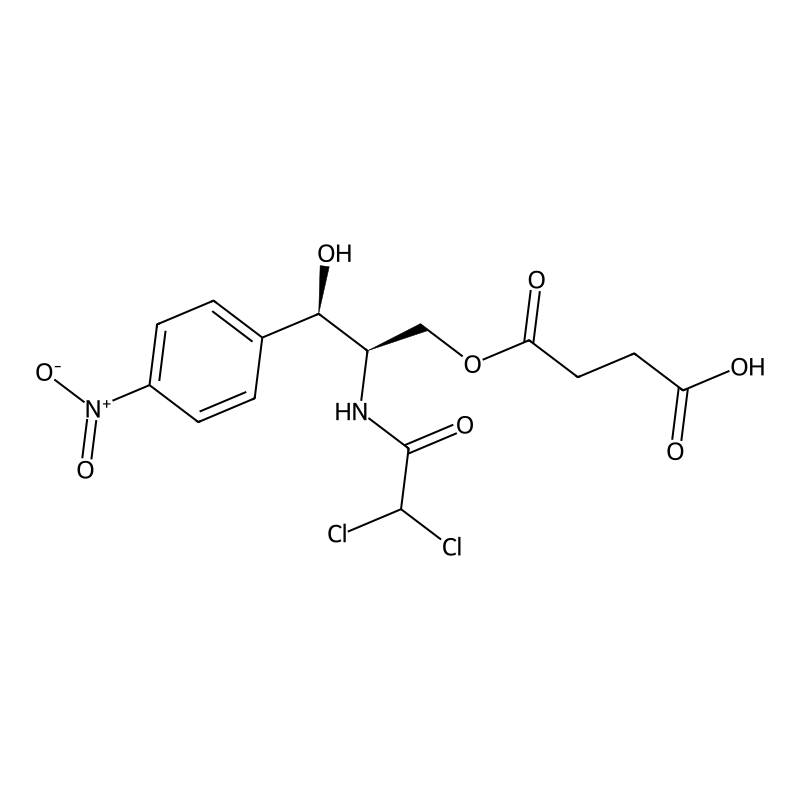

Chloramphenicol succinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.01 M

Synonyms

Canonical SMILES

Isomeric SMILES

chloramphenicol succinate mechanism of action

Mechanism of Action and Metabolic Activation

Chloramphenicol succinate is an inactive, water-soluble prodrug designed for intravenous administration. Its antibacterial activity depends on its conversion to the active base, chloramphenicol.

- Activation and Target Binding: After IV administration, this compound is hydrolyzed by esterases in the blood, liver, kidneys, and lungs to release active chloramphenicol [1] [2] [3]. The active molecule penetrates bacterial cells and binds reversibly to the A2451 and A2452 residues of the 23S rRNA on the 50S ribosomal subunit [4]. This binding suppresses the activity of peptidyl transferase, preventing the formation of peptide bonds between amino acids [1]. Consequently, bacterial protein synthesis is halted, leading to bacteriostatic inhibition of bacterial growth [5] [1].

- Resistance Mechanisms: Bacterial resistance primarily occurs through three mechanisms: enzymatic inactivation by chloramphenicol acetyltransferase (CAT), reduced membrane permeability, and mutation of the 50S ribosomal subunit [5] [1].

The metabolic activation and primary action of this compound can be visualized as follows:

Pharmacokinetics and Pharmacodynamics

The journey of this compound in the body is characterized by significant individual variation, especially in the critical hydrolysis step.

| Parameter | Details |

|---|---|

| Bioavailability (IV) | ~70% (highly variable); incomplete due to renal excretion of unmetabolized prodrug [2] [6] |

| Time to Peak (Tmax) | 18 minutes to 3 hours (high interpatient variability) [4] |

| Volume of Distribution | 0.2 - 3.1 L/kg; widely distributed to tissues/fluids, including CSF & brain [4] [6] |

| Protein Binding | 57-92% in plasma [4] |

| Half-Life | 0.6 - 2.7 hours (patients with normal renal/hepatic function) [4] |

| Route of Elimination | Kidney; 6-80% excreted as unchanged prodrug, ~10% as active chloramphenicol (highly variable) [4] |

- Narrow Therapeutic Index: Chloramphenicol has a narrow therapeutic index, meaning the difference between therapeutic and toxic blood levels is small [4] [7]. Therapeutic drug monitoring is essential, with target peak plasma concentrations typically between 10-20 μg/mL (or 15-25 μg/mL for pediatric meningitis) [7] [6]. Concentrations exceeding 25 μg/mL are associated with an increased risk of toxicity [7].

- Toxicity Mechanisms: The succinate moiety itself may contribute to toxicity; it acts as a competitive substrate and inhibitor of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain [3]. This disruption of mitochondrial function is a probable mechanism for the observed dose-dependent, reversible bone marrow suppression [5] [3]. The idiosyncratic, often fatal aplastic anemia is likely a separate, genetically predisposed adverse effect [1].

Recent Research and Experimental Protocols

Recent research explores structural modifications to improve the efficacy and safety profile of chloramphenicol prodrugs.

- Peptide Conjugation: A key study synthesized a library of 34 structural analogs where this compound was conjugated to various peptides (e.g., CLsuGG, conjugated to diglycine) and tested their efficacy against E. coli [8] [9] [10]. The general synthesis protocol involves using this compound acid in solid-phase peptide synthesis on 2-chlorotrityl chloride resin, with Fmoc-protected amino acids for chain elongation [9]. The final products are cleaved from the resin using trifluoroacetic acid [9].

- Structure-Activity Relationship (SAR) Trends:

- Enhanced Efficacy: Conjugation of peptides, particularly dipeptides, generally enhances the antibacterial efficacy of the prodrug compared to this compound alone [9] [10].

- Structural Impediments: Negative charges, high steric hindrance in the peptide side chains, or a rigid diester linker decrease prodrug activity [9] [10].

- Reduced Toxicity: The diglycine conjugate (CLsuGG) demonstrated not only increased efficacy against E. coli but also reduced adverse effects on bone marrow stromal cells in vitro [8] [9]. This suggests a potential for an improved therapeutic index.

The structure-activity relationship trends for peptide-conjugated this compound are summarized below:

Key Considerations for Research and Development

- Overcoming Prodrug Limitations: The primary challenge with this compound is its variable and incomplete hydrolysis to the active form, leading to unpredictable bioavailability [2]. Research into peptide conjugates aims to create "smart" prodrugs that are more efficiently activated by bacterial enzymes, thereby increasing intrabacterial drug concentration and potentially reducing systemic exposure [9].

- Safety and Monitoring: The serious and potentially fatal hematologic toxicities necessitate that the drug only be used for serious infections where safer alternatives are not available [4] [7]. In a research or clinical setting, rigorous monitoring is mandatory, including complete blood counts (CBC) with differential at baseline and every two days during treatment, alongside therapeutic drug monitoring to maintain plasma levels within the target range [7] [6].

This compound serves as a classic yet evolving prodrug example. Research into novel conjugates like CLsuGG is paving the way for derivatives that may offer enhanced efficacy and a safer profile, potentially reviving this potent antibiotic for future use against multidrug-resistant pathogens.

References

- 1. Chloramphenicol Hemisuccinate - an overview [sciencedirect.com]

- 2. Clinical pharmacokinetics of chloramphenicol and chloramphenicol ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound sodium | Bacterial Inhibitor [medchemexpress.com]

- 4. : Uses, Interactions, this compound Mechanism of Action [go.drugbank.com]

- 5. - Wikipedia Chloramphenicol [en.wikipedia.org]

- 6. : Uses, Dosage, Side Effects and... | MIMS Singapore Chloramphenicol [mims.com]

- 7. Monograph for Professionals - Drugs.com Chloramphenicol [drugs.com]

- 8. Structure-Activity Relationship of Peptide-Conjugated ... [pubmed.ncbi.nlm.nih.gov]

- 9. The Structure-Activity Relationship of Peptide Conjugated ... [pmc.ncbi.nlm.nih.gov]

- 10. Structure–Activity Relationship of Peptide-Conjugated ... [sciencedirect.com]

Quantitative Pharmacokinetic Parameters of Chloramphenicol Succinate and Chloramphenicol

The tables below summarize key pharmacokinetic parameters for the prodrug (Chloramphenicol Succinate) and the active drug (Chloramphenicol) after administration of the succinate ester.

Table 1: Pharmacokinetics of this compound (Prodrug)

| Parameter | Value | Context / Variability |

|---|---|---|

| Bioavailability (IV) | ~70% (average) | Highly variable; incomplete due to renal excretion prior to hydrolysis [1] [2]. |

| Volume of Distribution (Vd) | 0.2 - 3.1 L/kg | Described by a two-compartment model [1] [3]. |

| Protein Binding | 57% - 92% | In plasma [3]. |

| Elimination Half-Life | 0.6 - 2.7 hours | In patients with normal renal and hepatic function [3]. |

| Route of Elimination | Renal (as unchanged prodrug) | ~30% on average, with a wide range of 6% to 80% [1] [3]. |

| Total Clearance | 530 - 540 mL/min | In patients with normal renal and hepatic function [3]. |

| Renal Clearance | 222 - 260 mL/min | In patients with normal renal and hepatic function [3]. |

Table 2: Pharmacokinetics of Active Chloramphenicol

| Parameter | Value | Context / Variability |

|---|---|---|

| Bioavailability (Oral) | ~80% | For crystalline powder and palmitate ester [1] [4]. |

| Volume of Distribution (Vd) | 0.6 - 1.0 L/kg | Extensive distribution to tissues and fluids, including CSF and breast milk [1] [4] [2]. |

| Protein Binding | ~60% | In healthy adults; lower in newborns and patients with uremia [1] [2]. |

| Elimination Half-Life | ~4 hours | In adults with normal function; prolonged in liver disease and neonates [1] [2]. |

| Route of Elimination | Hepatic metabolism (90%) | Primarily conjugated to inactive chloramphenicol glucuronide [1] [2]. |

| Route of Elimination | Renal (5-15%) | Excreted as unchanged, active drug [1]. |

| Therapeutic Range | Peak: 10-20 μg/ml Trough: 5-10 μg/ml | Target for most infections [1]. | | Toxic Threshold | Peak ≥ 25 μg/ml Trough ≥ 10 μg/ml | Associated with bone marrow suppression [1]. |

Metabolic Pathway and Pharmacokinetic Model

This compound is an inactive prodrug that undergoes hydrolysis in the body to release the active antibiotic, chloramphenicol. The following diagram illustrates the core metabolic fate and distribution of the drug.

This compound is hydrolyzed to active drug, which is metabolized by the liver and distributed to tissues [1] [2] [3].

Key Experimental Insights for Research & Development

- Variable Prodrug Hydrolysis: A primary source of pharmacokinetic variability is the incomplete and variable hydrolysis of this compound to the active form. A significant portion (average 30%, range 6-80%) is excreted renally before conversion, leading to unpredictable and lower than expected bioavailability of the active drug [1] [3]. This highlights a key challenge in formulation and dosing.

- Dose-Dependent Kinetics: Research in primate models (Macaca nemestrina) has demonstrated that the pharmacokinetics of this compound can be dose-dependent. Parameters such as volume of distribution, total body clearance, and metabolic clearance showed significant changes with increasing doses, although peak concentrations of the active chloramphenicol remained proportional to the dose [5].

- Critical Patient Factors: Several patient-specific factors drastically alter pharmacokinetics and necessitate therapeutic drug monitoring (TDM):

- Renal Impairment: Reduces the excretion of unchanged this compound, increasing its availability for conversion to the active drug and leading to higher systemic concentrations [1].

- Hepatic Dysfunction: Impairs the conjugation and inactivation of chloramphenicol, leading to reduced clearance, prolonged half-life, and drug accumulation [1] [2].

- Neonates and Premature Infants: Exhibit immature hepatic and renal function, resulting in dramatically slowed elimination and a high risk of toxicity (e.g., "Grey Baby Syndrome"). Plasma protein binding is also lower in this population [1] [2].

- Drug-Drug Interactions: Chloramphenicol is involved in several clinically significant interactions. It inhibits the metabolism of drugs like phenytoin and tolbutamide. Conversely, drugs like phenobarbital can induce enzymes and hasten chloramphenicol's elimination. Some diuretics can also alter its renal excretion [1].

Repurposing and Advanced Research

Recent computational and experimental studies have identified this compound as a potent, nanomolar-affinity antagonist of the P2Y14 receptor, a target for inflammatory bowel disease (IBD) [6]. This finding:

- Suggests a promising drug repurposing avenue beyond its antibiotic use.

- Leverages its established safety and ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicology) profiles to accelerate development for IBD [6].

References

- 1. Clinical Pharmacokinetics of Chloramphenicol and... [link.springer.com]

- 2. Chloramphenicol Hemisuccinate - an overview [sciencedirect.com]

- 3. This compound: Uses, Interactions, Mechanism ... [go.drugbank.com]

- 4. Clinical pharmacokinetics of chloramphenicol and ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound pharmacokinetics in Macaca ... [pubmed.ncbi.nlm.nih.gov]

- 6. Computational discovery and repurposing of ... [pubmed.ncbi.nlm.nih.gov]

Metabolic Pathways of Chloramphenicol Succinate

The metabolic fate of CAPS involves several pathways, primarily leading to the active drug Chloramphenicol but also intersecting with key cellular processes. The core pathways are summarized in the diagram below:

Core metabolic and proposed toxic pathways of Chloramphenicol Succinate.

Primary Metabolic Route: Prodrug Activation and Deactivation

- Hydrolysis to Active Drug: CAPS is a prodrug designed for intravenous administration. Its primary metabolic pathway is hydrolysis by esterases in the liver and other tissues, which cleaves the succinate side chain to release the biologically active Chloramphenicol (CAP) [1]. This activation is crucial for its antibacterial activity, which works by inhibiting bacterial protein synthesis [2] [1].

- Systemic Clearance: The active CAP molecule is further metabolized for elimination. The main deactivation pathway is conjugation with glucuronic acid in the liver, primarily at the primary alcohol group, forming chloramphenicol glucuronide, which is water-soluble and excreted in the urine [1]. About 5% to 15% of active CAP is excreted unchanged by the kidneys [2].

Proposed Toxicological Pathway: Interaction with Mitochondria

A key research finding is that CAPS itself may have a direct toxic effect, potentially explaining its association with bone marrow suppression.

- Competitive Substrate for SDH: Evidence suggests that CAPS can act as a competitive substrate for the mitochondrial enzyme succinate dehydrogenase (SDH) [3]. SDH normally oxidizes succinate to fumarate in the Krebs cycle (TCA cycle).

- Inhibition and Metabolic Stress: Research indicates that CAPS is slowly oxidized by SDH, a process that itself releases CAP [3]. The produced CAP is then hypothesized to act as a feedback inhibitor of SDH [3]. This dual action—competition for the enzyme by CAPS and subsequent inhibition by its product, CAP—disrupts the TCA cycle. Given that SDH is a key enzyme in mitochondrial energy production (ATP synthesis) and also part of the electron transport chain (Complex II), its inhibition can cause mitochondrial stress and reduce ATP biosynthesis [4] [3]. This mechanism is a plausible explanation for the dose-related, reversible bone marrow toxicity observed with chloramphenicol therapy.

Key Enzymes and Experimental Evidence

The following table summarizes the key enzymes involved in CAPS metabolism and the experimental approaches used to study them.

| Enzyme / Process | Biological Role | Effect on CAPS/CAP | Key Experimental Evidence |

|---|---|---|---|

| Esterases | Hydrolyze ester bonds | Converts CAPS to active CAP | Pharmacokinetic studies showing variable hydrolysis rates and unpredictable bioavailability in patients [1]. |

| UDP-Glucuronosyl-transferases (UGTs) | Liver conjugation | Conjugates CAP to inert glucuronide | Metabolic profiling identifies chloramphenicol glucuronide as the primary urinary metabolite [1]. |

| Succinate Dehydrogenase (SDH) | TCA cycle & oxidative phosphorylation | CAPS acts as competitive substrate; CAP may inhibit enzyme | Ex-vivo/in vitro assays with human/rat tissue mitochondria; CAPS oxidation enhanced by FAD, inhibited by malonate/3-NPA [3]. |

| Unidentified Reductases | Reduction of nitro group | Forms toxic nitroso and hydroxylamine metabolites | Incubation with human bone marrow samples; detection of nitroso-CAP peak via HPLC in select samples [5]. |

Detailed Experimental Protocol

The foundational ex-vivo/in vitro protocol for investigating the interaction between CAPS and Succinate Dehydrogenase is outlined below.

Key steps for studying CAPS metabolism via SDH ex-vivo.

- 1. Tissue Preparation: Obtain fresh or frozen human tissues (e.g., bone marrow, liver) or animal models (e.g., rat liver, kidney) [3] [5]. Homogenize the tissue in an ice-cold isotonic buffer (e.g., 0.25 M sucrose) to preserve cellular structures. Isolate the mitochondrial fraction using differential centrifugation.

- 2. Incubation Setup: Resuspend the mitochondrial fraction in a suitable reaction buffer. Divide the suspension into several reaction tubes. To these, add:

- Test Compound: this compound (e.g., at 1-2 mM).

- Activators/Inhibitors:

- Include appropriate controls (e.g., no substrate, no mitochondria). Incubate the reactions at 37°C for a defined period (e.g., 1-3 hours) [5].

- 3. Metabolite Detection and Analysis: Stop the reactions by precipitating proteins (e.g., with trichloroacetic acid or organic solvents). After centrifugation, analyze the clear supernatant using High-Performance Liquid Chromatography (HPLC) to separate and quantify metabolites [3] [5].

- Key Metabolites to Detect:

- Chloramphenicol (CAP): The oxidation product of CAPS by SDH. Its formation is expected to be enhanced by FAD and suppressed by high concentrations of malonate or 3-NPA [3].

- Nitroso-CAP: A rare reduction product, detected by its distinct retention time, which may be associated with idiosyncratic toxicity [5].

- Key Metabolites to Detect:

Research Implications and Toxicity Considerations

The metabolism of CAPS is directly linked to its clinical toxicity profile, which is a critical consideration for drug development.

- Bioavailability and Dosing: The unpredictable hydrolysis of CAPS to CAP necessitates therapeutic drug monitoring (TDM) of plasma levels in neonates, infants, and patients with hepatic dysfunction to ensure efficacy and avoid toxicity [2] [1].

- Mechanism of Dose-Related Toxicity: The evidence that CAPS is a competitive substrate for SDH, and that CAP may inhibit it, provides a mechanistic basis for the dose-related, reversible bone marrow suppression [4] [3]. This disruption of mitochondrial function leads to stress and decreased ATP synthesis.

- Idiosyncratic Toxicity (Aplastic Anemia): The rare, often fatal aplastic anemia is not dose-dependent. While the exact mechanism is unclear, it is hypothesized to involve rare metabolic events, such as the reduction of the nitro group to reactive intermediates like nitroso-chloramphenicol, which may trigger an immune response against bone marrow stem cells [5] [1].

References

- 1. Chloramphenicol [basicmedicalkey.com]

- 2. Chloramphenicol - an overview [sciencedirect.com]

- 3. This compound, a competitive substrate and ... [pubmed.ncbi.nlm.nih.gov]

- 4. Chloramphenicol Causes Mitochondrial Stress, Decreases ... [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of this compound in human bone ... [pubmed.ncbi.nlm.nih.gov]

Experimental Insights into Prodrug Activation

Research has provided detailed methodologies and insights into how the chloramphenicol succinate prodrug is activated and processed.

- Solid-Phase Synthesis of Conjugates: A detailed protocol exists for creating peptide-conjugated analogs of CAMsu to study structure-activity relationships [1] [2]. The general workflow involves attaching an Fmoc-protected amino acid to a 2-chlorotrityl chloride resin, followed by Fmoc deprotection. The chain is then extended with subsequent amino acids or coupled directly with CAMsu. Finally, the conjugate is cleaved from the resin using trifluoroacetic acid (TFA) [1] [2].

- Structure-Activity Relationship (SAR) Studies: Studies synthesizing 34 structural analogs of CAMsu conjugated to various peptides revealed key trends [1] [2]. Antibacterial activity was highest with dipeptide conjugates, particularly those with comparatively hydrophilic, neutral amino acids [1] [2]. Activity decreased with negatively charged peptides, high steric hindrance in the side chains, or a rigid diester linker [1].

- Novel Metabolic Pathway via Succinate Dehydrogenase (SDH): An alternative activation pathway suggests CAMsu may act as a competitive substrate for mitochondrial succinate dehydrogenase (SDH) [3]. In this proposed mechanism, CAMsu is oxidized by SDH, leading to the release of chloramphenicol and the reduction of FAD to FADH₂. This pathway was inhibited by known SDH inhibitors like malonate and oxaloacetate [3]. The metabolites from this pathway are hypothesized to contribute to the drug's toxicity, including reversible marrow depression and, in rare cases, aplastic anemia [3].

The following diagram illustrates the two main activation pathways of this compound described in the research.

Detailed Experimental Protocols

For researchers aiming to work with or study this compound, here are detailed protocols for key experiments cited in the literature.

Protocol 1: Solid-Phase Synthesis of CAMsu-Peptide Conjugates

This protocol is used to create peptide-conjugated analogs of CAMsu for SAR studies [1] [2].

- Step 1: Resin Preparation

- Attach the first Fmoc-protected amino acid to a 2-chlorotrityl chloride resin.

- Step 2: Peptide Chain Elongation

- Remove the Fmoc protecting group using a standard deprotection solution (e.g., 20% piperidine in DMF).

- Couple the next Fmoc-amino acid using standard coupling reagents (e.g., HBTU/DIPEA).

- Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

- Step 3: CAMsu Coupling

- After the final Fmoc deprotection, couple the this compound (CAMsu) to the N-terminus of the resin-bound peptide.

- Step 4: Cleavage and Purification

- Cleave the final conjugate from the resin and remove any remaining side-chain protecting groups using a cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with appropriate scavengers).

- Precipitate the crude product in cold diethyl ether, purify it via preparative HPLC, and verify its identity using mass spectrometry.

Protocol 2: Assessing Antibacterial Activity by Minimum Inhibitory Concentration (MIC)

This standard protocol is used to evaluate the efficacy of CAMsu derivatives [1].

- Step 1: Broth Preparation

- Prepare Mueller-Hinton broth (or another suitable medium) according to the standard.

- Step 2: Inoculum Preparation

- Adjust the turbidity of a bacterial culture (e.g., E. coli K-12) to a 0.5 McFarland standard, yielding approximately 1-2 x 10⁸ CFU/mL.

- Further dilute the suspension in the broth to achieve a final inoculum of about 5 x 10⁵ CFU/mL in the test well.

- Step 3: Compound Dilution

- Serially dilute the CAMsu derivative (or control compounds like chloramphenicol and CAMsu) twofold across a 96-well microtiter plate using the broth.

- Step 4: Inoculation and Incubation

- Add the prepared bacterial inoculum to each well of the dilution plate.

- Incub the plate at 37°C for 16-20 hours.

- Step 5: MIC Determination

- The MIC is the lowest concentration of the compound that completely prevents visible growth of the bacteria.

Quantitative Data on Prodrug Performance

The table below consolidates key quantitative findings from recent studies on this compound and its derivatives.

| Compound / Parameter | Quantitative Data | Experimental Context & Significance |

|---|---|---|

| CAMsu (P2Y14R Antagonism) | IC₅₀ = 1.585 nM; Binding Affinity (ΔGbind) = -54.04 kcal/mol [4] | Demonstrates nanomolar potency and high binding affinity for the P2Y14 receptor, superior to reference compounds [4]. |

| CAMsu-Peptide Conjugates (vs. E. coli) | MIC range: 20 - 200 µM (for active conjugates) [1] | CAM control MIC: 20 µM; CAMsu control MIC: >200 µM. Dipeptide conjugates (e.g., CLsu-Gl, CLsu-Ga) restored activity to the level of chloramphenicol [1]. |

| Chloramphenicol (Control) | MIC = 20 µM (against E. coli K-12) [1] | Baseline for comparing the efficacy of the prodrug and its conjugates. |

| This compound (Control) | MIC = >200 µM (against E. coli K-12) [1] | Confirms its status as an inactive prodrug that requires activation before exhibiting antibacterial effects [1]. |

A Note on Toxicity and Safety

The toxicity profile of chloramphenicol is a major limitation of its clinical use. The SDH-mediated activation pathway is one proposed mechanism for its dose-dependent, reversible bone marrow suppression [3]. In this pathway, the metabolites nitroso-CAP and hydroxylamino-CAP are hypothesized to be responsible for the pathogenesis of aplastic anemia [3].

References

- 1. The Structure-Activity Relationship of Peptide Conjugated ... [pmc.ncbi.nlm.nih.gov]

- 2. Recent Trends in Synthesis of Chloramphenicol New ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a competitive substrate and ... [sciencedirect.com]

- 4. Computational discovery and repurposing of ... [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic Parameters of Chloramphenicol Succinate and Chloramphenicol

The table below summarizes the quantitative data for Chloramphenicol succinate (the prodrug) and its active form, Chloramphenicol [1] [2].

| Parameter | This compound (Prodrug) | Chloramphenicol (Active Drug) |

|---|---|---|

| Bioavailability | ~70% (highly variable) after IV administration [1] | ~80% after oral administration [1] |

| Volume of Distribution | 0.2 - 3.1 L/kg [1] | 0.6 - 1.0 L/kg [1] |

| Elimination Half-life | ~0.40 hours (in infants/children) [2] | ~4 hours [1] |

| Clearance | 0.72 L/kg/hour (in infants/children) [2] | Information not specified in search results |

| Renal Excretion | ~35% of dose excreted unchanged in urine [2] | 5-15% excreted unchanged in urine [1] |

| Protein Binding | Information not specified in search results | ~60% [1] |

Experimental Protocol for Pharmacokinetic Studies

A typical methodology for determining these parameters, especially in special populations, involves the following steps [2]:

- Subject Population: Studies often focus on specific groups, such as infants and young children (e.g., from 2 weeks to 7 years old) to understand age-related pharmacokinetics.

- Dosing and Sample Collection:

- A known dose of this compound is administered intravenously.

- Multiple blood samples are collected from patients at predetermined times after dosing.

- In some studies, urine is also collected over the dosing interval to measure renal excretion of the unchanged prodrug.

- Sample Analysis:

- Serum and urine concentrations of this compound and chloramphenicol are determined using specific assays. Modern methods cited include high-performance liquid chromatography (HPLC) and radioenzymatic assays, which are noted for their accuracy, precision, and sensitivity [1].

- Pharmacokinetic Analysis:

- The concentration-time data is analyzed using pharmacokinetic models. For this compound, a two-compartment model is often used [1].

- Key parameters like half-life (T½), apparent volume of distribution (Vd), and body clearance are calculated from this data.

- Data Interpretation:

- Researchers correlate the kinetics of the prodrug (CmS) with the active drug (Cm). For instance, one study concluded that the variation in the prodrug's half-life did not significantly correlate with the active drug's half-life, but the amount of prodrug excreted in urine directly affected the bioavailability of the active drug [2].

Mechanism of Action and Experimental Workflow

The following diagram illustrates the prodrug activation and the key experimental steps involved in studying its pharmacokinetics.

This diagram shows the journey of this compound: after IV administration, the inactive prodrug circulates and is either hydrolyzed into active chloramphenicol or excreted unchanged by the kidneys [1] [2]. The experimental workflow for determining its pharmacokinetic profile is also outlined.

Research Context and Modern Applications

- Prodrug Characteristics: this compound is an inactive ester prodrug designed for intravenous administration. Its conversion to active chloramphenicol is a critical, variable step that influences overall drug efficacy [1].

- Historical Context & Data Recency: The core pharmacokinetic data for this compound, including its volume of distribution, was established in the 1980s and early 1990s, primarily driven by its use against ampicillin-resistant Haemophilus influenzae meningitis [1] [2]. This suggests that recent clinical research on this specific drug may be limited.

- Contemporary Research Directions: Current scientific interest has shifted toward novel applications of the this compound molecule. A prominent area is in drug repurposing and antibiotic derivative design. For example, research is exploring its conjugation with peptides to create new prodrugs with enhanced efficacy and reduced toxicity [3] [4]. It is also used as a hapten in developing sensitive immunoassays for detecting antibiotic residues in food safety monitoring [5].

References

- 1. Clinical pharmacokinetics of chloramphenicol and ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound kinetics in infants and young ... [pubmed.ncbi.nlm.nih.gov]

- 3. Computational discovery and repurposing of ... [sciencedirect.com]

- 4. The Structure-Activity Relationship of Peptide Conjugated ... [pmc.ncbi.nlm.nih.gov]

- 5. Development of a Multiplex Lateral Flow Immunoassay for ... [pmc.ncbi.nlm.nih.gov]

chloramphenicol succinate protein binding

A New Target: P2Y14 Receptor Antagonism

A 2025 study employed a sophisticated computational pipeline to identify Chloramphenicol Succinate as a novel, high-affinity antagonist for the P2Y14 receptor (P2Y14R), a G-protein coupled receptor involved in inflammation and immune regulation [1].

Quantitative Binding Data

The table below summarizes the key quantitative findings from the study on CS's binding to the P2Y14R:

| Parameter | Value | Method / Notes |

|---|---|---|

| IC₅₀ (Potency) | 1.585 nM | In vitro antagonism assay; indicates nanomolar efficacy [1]. |

| Binding Free Energy (ΔGbind) | -54.04 kcal/mol | Calculated via MM/GBSA from Molecular Dynamics simulations [1]. |

| Critical Interacting Residues | K77, Y102, H184, K277 | Identified through Molecular Dynamics simulations; these are conserved residues in the P2Y14R [1]. |

Experimental Protocol: Discovery & Validation

The discovery of CS as a P2Y14R antagonist was achieved through a multi-step experimental workflow, illustrated below.

Research workflow for computational discovery and validation.

Computational Screening & Binding Affinity Prediction [1]:

- Structure-Based Virtual Screening (SBVS): A library of FDA-approved and experimental drugs from DrugBank was screened against the structure of the P2Y14R.

- Molecular Docking: Top candidates from SBVS, including this compound (DB07565), were docked into the P2Y14R binding site using Glide XP and AutoDock Vina to predict binding poses.

- Molecular Dynamics (MD) Simulations & MM/GBSA: The stability of the CS-P2Y14R complex was simulated in a near-physiological environment. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method was then used to calculate the binding free energy (ΔGbind), confirming a strong, favorable interaction.

In Vitro Functional Assays [1]:

- P2Y14R Antagonism Assay: The ability of CS to inhibit the activity of the P2Y14R was tested in a cellular model. The IC₅₀ value was determined from a dose-response curve.

- Cytotoxicity Testing: Cell viability assays were conducted to ensure that the antagonistic effect was not due to cell death.

In Vivo Efficacy Studies [1]:

- DSS-Induced Colitis Model: The therapeutic effect of CS was evaluated in a mouse model of inflammatory bowel disease, where colitis is induced by dextran sulfate sodium (DSS).

- Outcome Measures: Treatment with CS alleviated colitis symptoms, reduced colon shortening, and restored gut barrier integrity by enhancing the expression of tight junction proteins (Claudin-1, ZO-1, Occludin).

Mechanism of Action: Signaling Pathway

The proposed mechanism by which CS exerts its therapeutic effect for IBD through P2Y14R antagonism is summarized in the pathway below.

Proposed anti-inflammatory mechanism of CS via P2Y14R antagonism.

Traditional Target: Ribosomal Binding & Antibiotic Action

Before its rediscovery, CS was known as a prodrug of the broad-spectrum antibiotic Chloramphenicol (CAM), which inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit [2] [3].

Quantitative Ribosomal Binding Data

The table below summarizes key data related to the binding of Chloramphenicol to the bacterial ribosome.

| Parameter | Value | Method / Notes |

|---|---|---|

| Primary Binding Site (CAM1) | A-site of Peptidyl Transferase Center | Competition assays, crystallography [3]. |

| Binding Affinity (Kd) | ~2 µM | Equilibrium binding studies [3]. |

| Critical Ribosomal Component | 23S rRNA & Protein L16 | Partial ribosome reconstitution experiments [4]. |

| Inhibition Mechanism | Slow-binding competitive inhibitor of aminoacyl-tRNA binding | Interferes with the A-site, preventing peptide bond formation [3]. |

Experimental Protocol: Ribosomal Binding

Classical methods to study CAM/CS ribosomal binding include:

Ribosome Reconstitution & Protein Identification [4]:

- Core and Split Proteins: 50S ribosomal subunits were treated with increasing concentrations of LiCl to create "cores" (deficient in some proteins) and corresponding "split protein" fractions.

- Binding Assay: The ability of these cores to bind radiolabeled CAM was tested. A core that lost binding capacity was crucial.

- Reconstitution: Split protein fractions were added back to the deficient core. The specific fraction that restored CAM binding identified the essential protein—in this case, ribosomal protein L16 [4].

Competition Binding Assays [3]:

- Substrate Analogs: The binding of CAM to ribosomes was measured in the presence of potential competitors like puromycin (an aminoacyl-tRNA analog) or the CAACCA-leucyl fragment.

- Inhibition Analysis: The degree to which these molecules inhibited CAM binding helped map its binding site to the ribosomal A-site, overlapping with the aminoacyl-tRNA binding site [3].

Crystallographic Studies [3]:

- High-resolution X-ray crystal structures of CAM bound to the 50S ribosomal subunit from bacteria like Deinococcus radiodurans and Thermus thermophilus have visually confirmed the binding location and key molecular interactions within the peptidyl transferase center.

Key Takeaways for Researchers

- A Case for Drug Repurposing: The identification of CS as a P2Y14R antagonist is a prime example of how computational methods can breathe new life into old drugs, bypassing early development stages and leveraging existing safety data [1].

- Distinct Mechanisms for Different Effects: The antibacterial and potential anti-inflammatory activities of CS are mediated through completely different pathways and targets. The P2Y14R antagonism is unlikely to be related to its ribosomal inhibition.

- Research Implications: For drug development professionals, this opens a path to developing novel anti-inflammatory therapies. For scientists studying antibiotics, it underscores that off-target effects of old drugs may harbor unexpected therapeutic potential.

References

- 1. Computational discovery and repurposing of chloramphenicol ... [pubmed.ncbi.nlm.nih.gov]

- 2. | CAS 3544-94-3 | SCBT - Santa Cruz... This compound [scbt.com]

- 3. Chloramphenicol Derivatives as Antibacterial and Anticancer ... [pmc.ncbi.nlm.nih.gov]

- 4. Identification of the Chloramphenicol-Binding Protein in ... [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic Data of Chloramphenicol Succinate

The table below summarizes the quantitative data on the elimination of Chloramphenicol Succinate (CAP-S) and the resulting active drug, Chloramphenicol (CAP), from key human studies.

| Patient Population | CAP-S Half-Life (mean) | CAP Half-Life (mean) | Bioavailability of CAP | Renal Clearance of CAP-S | Study Details |

|---|---|---|---|---|---|

| Infants & Children (3 days - 16 yrs) [1] | Biexponential decline: Initial: 0.7 h; Subsequent: 2.2 h | 5.1 h (range: 1.7 - 12.0 h), inversely correlated with age | Reduced; a mean of 33% of the dose was excreted unchanged in urine, making it inactive | 259.5 ml/min/1.73 m² (indicating active tubular secretion) | J Pediatr. 1981; 45 patients; IV administration |

| Premature Infants [2] | Not specified | 10.08 h | 0.93 (93%) | 0.78 ml/min/kg | Dev Pharmacol Ther. 1983; 5 patients; steady-state IV administration |

| Full-term Infants [2] | Not specified | 3.48 h | 0.71 (71%) | 4.11 ml/min/kg | Dev Pharmacol Ther. 1983; 8 patients; steady-state IV administration |

| Children (Older) [2] | Not specified | 4.86 h | 0.64 (64%) | 7.31 ml/min/kg | Dev Pharmacol Ther. 1983; 4 patients; steady-state IV administration |

Metabolic Pathway and Key Mechanisms

The following diagram illustrates the metabolic fate of intravenously administered this compound (CAP-S) in the body, which explains the variable bioavailability data in the table above.

Figure 1: The metabolic pathway of intravenously administered this compound. The core mechanism is the competitive hydrolysis of the prodrug CAP-S into active Chloramphenicol. A significant competing pathway is the renal excretion of unchanged CAP-S, which is directly influenced by mature tubular secretion function and reduces the amount of prodrug available for activation [1] [2].

Analytical Methodologies

The search results reference High-Performance Liquid Chromatography (HPLC) as a primary method for quantifying CAP and CAP-S in biological samples like serum or plasma [3] [4] [5].

- Technique: Reverse-Phase (RP) HPLC is used, often with a C18 column as the stationary phase [3] [5].

- Mobile Phase: Typically a mixture of acetonitrile and an aqueous buffer (e.g., acetate or phosphate). For mass spectrometry compatibility, formic acid can replace phosphoric acid [3].

- Sample Preparation: Involves a liquid-liquid extraction step. One protocol uses ethyl acetate to extract CAP from a small serum volume (0.1 ml) containing an internal standard [5].

- Detection: Ultraviolet (UV) absorption detection at a wavelength of 270 nm is common [5].

Critical Considerations for Researchers

- Age-Dependent Kinetics: Renal function maturation dramatically impacts CAP-S disposition. Premature infants have low renal clearance of CAP-S, leading to higher prodrug availability for conversion and consequently longer CAP half-lives and higher bioavailability [2]. Dosing regimens must account for patient age.

- Therapeutic Drug Monitoring (TDM): Due to variable hydrolysis and elimination, there is a poor correlation between the administered dose and the resulting active Chloramphenicol serum concentration [1]. TDM is critical to ensure efficacy and avoid toxicity, especially the dose-dependent bone marrow suppression and the rare but fatal aplastic anemia [6].

The data from these older studies remain foundational. For contemporary drug development, you would need to supplement this with a comprehensive review of current literature and regulatory guidelines.

References

- 1. Pharmacokinetics of chloramphenicol and ... [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative bioavailability and pharmacokinetics ... [pubmed.ncbi.nlm.nih.gov]

- 3. Separation of Chloramphenicol sodium succinate on ... [sielc.com]

- 4. The high performance liquid chromatographic ... [sciencedirect.com]

- 5. High-performance liquid chromatographic assay of ... [pubmed.ncbi.nlm.nih.gov]

- 6. Chloramphenicol [en.wikipedia.org]

chloramphenicol succinate metabolic conjugation glucuronic acid

Newly Discovered Therapeutic Application

Recent computational and experimental research has identified Chloramphenicol Succinate (CS) as a potent antagonist for a target involved in inflammatory diseases, separate from its traditional antibiotic role [1].

- Target: P2Y14 receptor (P2Y14R), a G-protein coupled receptor implicated in inflammatory and immune responses [1].

- Activity: CS acts as a nanomolar-potency antagonist with an IC₅₀ of 1.585 nM [1].

- Binding Affinity: Molecular dynamics simulations calculated a strong binding free energy (ΔGbind) of -54.04 kcal/mol, involving interactions with key amino acid residues (K77, Y102, H184, K277) of the P2Y14R [1].

- In Vivo Efficacy: In a mouse model of DSS-induced colitis, CS treatment alleviated disease symptoms, reduced colon shortening, and helped restore the integrity of the gut barrier by enhancing the expression of tight junction proteins (Claudin-1, ZO-1, Occludin) [1].

This discovery positions CS as a promising repurposed drug candidate for Inflammatory Bowel Disease (IBD) therapy [1].

Metabolism and Other Conjugation Pathways

The search results clarify that Chloramphenicol (CAP) and its prodrug, this compound (CS), can undergo several biotransformation steps, though glucuronic acid conjugation is not detailed. The following table summarizes the primary metabolic reactions identified, largely from studies on environmental bacteria [2] [3] [4].

| Biotransformation Step | Type of Reaction | Key Enzymes / Agents | Functional Groups / Atoms Involved | Notes |

|---|---|---|---|---|

| Oxidation | Hydroxylation | Glucose-Methanol-Choline (GMC) oxidoreductase [2] | C1'-OH, C3-OH of the propanediol chain [2] | Discovered in Sphingomonas sp. and Caballeronia sp. [2] |

| Acetylation | Acylation | Chloramphenicol Acetyltransferase (CAT) [3] [4] | C3-OH (primary hydroxyl) [3] [4] | A well-known resistance mechanism; also occurs with unusual acyl donors in some bacteria [3] [4] |

| Isomerization | Rearrangement | Not specified in results [2] | C2 carbon of the propanediol chain [2] | A novel pathway discovered for the first time in an activated sludge consortium [2] |

| Hydrolysis | Prodrug Activation | Esterases [3] [4] | Ester bond in CS [3] [4] | Converts the inactive prodrug CS back into active Chloramphenicol [3] [4] |

Experimental Workflow for Biotransformation Studies

The search results included a study that used a comprehensive multi-omics approach to elucidate the complete chloramphenicol biotransformation pathway in a microbial consortium. The workflow below outlines the key methodological steps, which could be adapted for investigating specific metabolic conjugations like that with glucuronic acid [2].

Workflow for elucidating biotransformation pathways using integrated multi-omics.

The key stages of this methodology are [2]:

- Consortium Cultivation: Using a microbial community enriched from activated sludge and maintained with CAP as the sole carbon source for over 1.5 years.

- Batch Experiments & Sampling: Tracking CAP degradation and metabolite production over time, with systematic sampling across different stages of the process.

- Multi-Omics Analysis:

- Metagenomics: Recovered 18 high-quality metagenome-assembled genomes (MAGs) to identify the microbial players.

- Metatranscriptomics & Proteomics: Identified which genes were being expressed and which enzymes were present during CAP degradation.

- Data Integration: Combining genomic, transcriptomic, and proteomic data to map out the complete biotransformation pathway, identify the catalyzing enzymes, and understand microbial interactions.

References

chloramphenicol succinate route of elimination

Routes and Quantitative Data of Elimination

The table below summarizes the key pharmacokinetic parameters related to the elimination of chloramphenicol succinate (CAPS) and its active form, chloramphenicol (CAP).

| Parameter | This compound (CAPS - Prodrug) | Chloramphenicol (CAP - Active Drug) |

|---|---|---|

| Primary Elimination Route | Renal excretion (unchanged) and metabolic hydrolysis to CAP [1] [2] | Hepatic metabolism [3] [4] |

| Fraction Excreted Unchanged in Urine | 6% - 80% (high interpatient variability); average ~30% [1] [2] [5] | 5% - 15% [2] [3] [4] |

| Fraction Excreted as Active Metabolite | ~10% of dose excreted as CAP in urine [1] | Not Applicable |

| Total Clearance | 530-540 mL/min (patients with normal hepatic/renal function) [1] | Information omitted from source |

| Renal Clearance | 222-260 mL/min (patients with normal hepatic/renal function) [1] | Information omitted from source |

| Elimination Half-Life | 0.6 - 2.7 hours [1] | 1.5 - 4 hours [3] |

| Metabolism | Hydrolyzed to chloramphenicol [1] | Primarily hepatic glucuronidation to chloramphenicol glucuronide (inactive) [3] [4] |

The relationship between the elimination of the prodrug and the active drug can be visualized in the following pathway. This diagram illustrates the dual routes of elimination for this compound and the subsequent metabolism of the active Chloramphenicol.

This compound Elimination and Metabolism Pathway

Mechanisms and Experimental Insights

Metabolic Hydrolysis and a Proposed Toxicological Mechanism

While esterases in tissues like the liver, lungs, and kidney are known to hydrolyze CAPS to CAP [6], one investigative study proposed a novel mechanism within bone marrow cell mitochondria. The research hypothesized that this compound could act as a competitive substrate and inhibitor for the mitochondrial enzyme succinate dehydrogenase (SDH) [6].

- Experimental Workflow: The methodology involved incubating human bone marrow cells and rat liver mitochondria with CAPS. Researchers used High-Performance Liquid Chromatography (HPLC) to monitor the conversion of CAPS to CAP. They then tested the effects of known SDH activators (e.g., FAD, succinate) and inhibitors (e.g., malonate, oxaloacetate, 3-nitropropionate) on this conversion rate [6].

- Findings and Implications: The study observed that SDH activators increased the production of CAP, while inhibitors suppressed it. This led to the conclusion that CAPS is an oxidative substrate for SDH. The researchers theorized that this local metabolism within sensitive bone marrow cells could generate reactive nitroso and hydroxylamino metabolites, potentially explaining the pathogenesis of chloramphenicol-induced aplastic anemia [6]. This mechanism, while not yet proven in vivo, offers a specific hypothesis for the drug's idiosyncratic toxicity.

Impact of Organ Function on Clearance

The elimination of CAPS is significantly influenced by the patient's renal and hepatic function.

- Renal Function: A key study in critically ill patients found a strong correlation (r = 0.92, p < 0.001) between creatinine clearance and the total body clearance of CAPS [5]. This means that in patients with renal impairment, the clearance of the prodrug is reduced, leading to higher systemic levels of CAPS and less available prodrug for conversion to the active antibiotic CAP.

- Hepatic Function: Since the active drug CAP is primarily metabolized by the liver, patients with hepatic impairment have a reduced capacity to inactivate it. This leads to the accumulation of CAP and increases the risk of dose-related toxicities, such as bone marrow suppression [3]. Therefore, dose reduction and therapeutic drug monitoring are mandatory in this population.

Clinical and Research Implications

- Therapeutic Drug Monitoring (TDM) is Essential: Due to CAP's narrow therapeutic index and the variable hydrolysis/elimination of CAPS, TDM is recommended for treatments exceeding 48 hours. Target peak (2-hour post-dose) levels of CAP are 10-25 mg/L, and trough (pre-dose) levels should be <10-15 mg/L to maximize efficacy and minimize toxicity [3] [7].

- Consider Renal Function for Prodrug Activation: In patients with renal impairment, the reduced clearance of CAPS may lead to subtherapeutic levels of the active drug CAP, potentially leading to treatment failure if doses are not adjusted appropriately [5].

- Avenues for Further Research: The hypothesis that CAPS interacts with mitochondrial SDH [6] opens a potential path for investigating the molecular mechanisms behind its idiosyncratic toxicity. Further in vivo studies are needed to validate this pathway and explore potential protective strategies.

References

- 1. This compound: Uses, Interactions, Mechanism ... [go.drugbank.com]

- 2. Clinical pharmacokinetics of chloramphenicol and ... [pubmed.ncbi.nlm.nih.gov]

- 3. Chloramphenicol prescribing in adult patients [sapg.scot]

- 4. Chloramphenicol - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Chloramphenicol sodium succinate kinetics in critically ill ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a competitive substrate and ... [sciencedirect.com]

- 7. Chloramphenicol Toxicity Revisited: A 12-Year-Old Patient ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Chloramphenicol Succinate Pharmacodynamics

Introduction and Molecular Overview

Chloramphenicol succinate is a broad-spectrum antibiotic with specific clinical applications for serious bacterial infections where less dangerous therapeutic alternatives are ineffective or contraindicated. As a prodrug ester of chloramphenicol, it requires enzymatic hydrolysis in the body to release its active moiety. The molecular structure consists of a p-nitrobenzene ring connected to a dichloroacetyl tail through a 2-amino-1,3-propanediol moiety, with the succinate ester group enabling aqueous solubility for intravenous administration. [1] [2]

First approved by the FDA in 1959, this compound has experienced fluctuating clinical use patterns due to safety considerations, particularly the risk of potentially fatal blood dyscrasias. However, it remains an important therapeutic agent in specific clinical scenarios, especially with the recent emergence of re-emerging susceptibility patterns in extended-spectrum beta-lactamase-producing Enterobacterales. [1] [3]

Table: Basic Drug Characteristics of this compound

| Parameter | Specification |

|---|---|

| DrugBank ID | DB07565 |

| Chemical Formula | C₁₅H₁₆Cl₂N₂O₈ |

| Molecular Weight | 423.202 g/mol |

| Modality | Small Molecule |

| Approval Status | FDA Approved (1959) |

| Therapeutic Category | Anti-Bacterial Agent |

Mechanism of Action and Pharmacodynamics

Prodrug Activation and Ribosomal Binding

This compound functions as a prodrug that must undergo hydrolysis to release active chloramphenicol while circulating in the body. This activation process is a critical determinant of its bioavailability, which averages approximately 70% but demonstrates considerable interpatient variability. The active chloramphenicol component binds reversibly to the A-site of the peptidyl transferase center in the bacterial 50S ribosomal subunit, where it acts as a slow-binding competitive inhibitor of peptide bond formation. [4] [2]

The molecular mechanism involves structural mimicry, where chloramphenicol resembles both puromycin and the 3'-end of aminoacyl-tRNA. Through retro-inverso orientation relative to A-site substrates, chloramphenicol prevents aminoacyl-tRNA binding, thereby terminating polypeptide chain elongation. This mechanism results in bacteriostatic activity against most susceptible organisms, though it exhibits bactericidal activity at clinically achievable concentrations against key meningeal pathogens including Streptococcus pneumoniae, Neisseria meningitidis, and Haemophilus influenzae. [2] [5]

Time-Course of Pharmacodynamic Effects

The pharmacodynamic profile of this compound is characterized by a moderate duration of action and a narrow therapeutic index. The binding process follows a two-step mechanism: initial rapid formation of an encounter complex (CI) followed by slow isomerization to a tighter complex (C*I). This slow-binding inhibition kinetics explains why the inhibition pattern can be misinterpreted as mixed or noncompetitive under certain experimental conditions. [1] [2]

Beyond inhibiting peptide bond formation, chloramphenicol can perturb additional ribosomal functions including translational accuracy, termination processes, and under certain conditions, ribosomal subunit biogenesis. More recent evidence suggests that ribosomal assembly defects may actually result from specific inhibition of ribosomal protein biosynthesis rather than direct effects on rRNA processing. [2]

This compound (CAPS) undergoes hydrolysis to active chloramphenicol (CAP), which binds to the bacterial 50S ribosomal subunit, inhibiting protein synthesis.

Quantitative Pharmacokinetic Parameters

Absorption, Distribution, and Elimination

The bioavailability of chloramphenicol after intravenous administration of the succinate ester averages approximately 70%, but demonstrates considerable interpatient variability (range: 44-85%). This incomplete bioavailability results primarily from renal excretion of unchanged prodrug prior to hydrolysis to active chloramphenicol. Studies demonstrate that approximately 26.0±7.0% of an administered dose is recovered as unchanged this compound in urine, representing the fraction that never undergoes activation. [4] [6]

Table: Comprehensive Pharmacokinetic Parameters

| Parameter | This compound | Active Chloramphenicol |

|---|---|---|

| Volume of Distribution | 0.38±0.13 L/kg | 0.81±0.18 L/kg |

| Elimination Half-life | 0.57±0.12 hours | 3.20±1.02 hours |

| Total Clearance | 7.72±1.87 mL/min/kg | 3.21±1.27 mL/min/kg |

| Renal Clearance | 222-260 mL/min (normal function) 66 mL/min (renal impairment) | 5-15% excreted unchanged | | Protein Binding | 57-92% | Approximately 60% | | Time to Peak Concentration | 18 minutes (range: 5.4-40.2 min) after infusion | 18 minutes to 3 hours post-dose |

This compound displays a high degree of interpatient variability in pharmacokinetic parameters. The prodrug exhibits biexponential decline in serum concentrations, with an estimated mean initial half-life of 0.7 hours and a subsequent longer half-life of 2.2 hours. The active chloramphenicol demonstrates extensive tissue distribution, with an apparent volume of distribution ranging from 0.6 to 1.0 L/kg, facilitating penetration into various body compartments including cerebrospinal fluid, pleural fluid, and across the placenta. [1] [7] [4]

Metabolism and Elimination Pathways

This compound undergoes complex metabolism through multiple parallel pathways. The prodrug itself is hydrolyzed to active chloramphenicol, while the active molecule can be metabolized through glucuronidation (the primary pathway), sulfate conjugation, phosphorylation, acetylation, and oxidation. The dichloroacetate moiety can undergo hydrolysis of the amide group and dechlorination, while the nitro functional group can be reduced to aryl amine and aryl amide metabolites. [1] [5]

Elimination occurs predominantly through renal excretion, with 6-80% of this compound eliminated unchanged in urine (highly variable between patients). On average, 30% of the administered dose is excreted as unchanged prodrug and 10% as active chloramphenicol in urine. Only 5-15% of active chloramphenicol is excreted unchanged, with the majority eliminated as inactive metabolites. In patients with normal renal and hepatic function, total clearance of this compound ranges from 530-540 mL/min. [1]

Metabolism and elimination pathways of this compound (CAPS) showing parallel routes of hydrolysis, renal excretion, and hepatic metabolism.

Experimental Assessment Methodologies

Analytical Methods for Concentration Determination

Accurate quantification of this compound and active chloramphenicol in biological matrices requires sophisticated analytical methods. High-performance liquid chromatography has emerged as the gold standard method, providing accurate, precise, and specific quantification with excellent sensitivity. This method enables simultaneous measurement of chloramphenicol, chloramphenicol-3-monosuccinate, and chloramphenicol-1-monosuccinate in plasma, serum, and other biological fluids, making therapeutic drug monitoring practical for clinical and research applications. [4] [6]

Alternative methodologies include radioenzymatic assays, though these have been largely superseded by chromatographic methods. For pharmacokinetic modeling, simultaneous fitting of chloramphenicol and this compound plasma concentration data using compartmental modeling approaches has been successfully implemented, typically employing a two-compartment model for this compound and a one-compartment model for the active metabolite. [4] [6]

Functional Activity Assays

Chloramphenicol acetyltransferase (CAT) activity can be quantitatively measured using adapted enzymatic assays. The rapid CAT assay indirectly measures enzyme activity by quantifying free sulfhydryl groups of the CAT substrate and acetyl donor acetyl-coenzyme A in cell lysates. A color change to yellow indicates CAT enzyme activity and can be spectrophotometrically measured at 412nm. This functional assay has proven valuable in distinguishing phenotypically susceptible isolates that still harbor cat genes but do not express functional enzyme. [3] [8]

An independent secondary method, the disc diffusion CAT assay, evaluates the ability of CAT-producing bacteria to cross-protect susceptible bacteria by inactivating chloramphenicol in the surrounding medium. This method provides confirmation of functional CAT expression and can detect inducible resistance mechanisms that might be missed under standard testing conditions. [3]

Resistance Mechanisms and Current Research

Molecular Resistance Pathways

Bacterial resistance to chloramphenicol emerges through three primary mechanisms: enzymatic inactivation, target site modification, and reduced membrane permeability. The most prevalent resistance mechanism involves chloramphenicol acetyltransferases, which inactivate the drug through covalent attachment of acetyl groups derived from acetyl-S-coenzyme A to the hydroxyl groups on the chloramphenicol molecule. This acetylation prevents ribosomal binding and is typically encoded on mobile genetic elements, facilitating horizontal transfer between bacterial species. [2] [3]

Additional resistance mechanisms include efflux pumps (both specific and multi-drug transporters), enzymatic phosphorylation (phosphotransferases), hydrolytic degradation to p-nitrophenylserinol, nitroreduction, and ribosomal target site mutations. Mutations in the V domain of 23S rRNA and specific methyl-modifications (such as at A2503) can confer high-level resistance, particularly when present in multiple rRNA operons. Recent evidence also indicates that combinations of ribosomal protein and rRNA mutations can lead to synergistic resistance effects. [2] [3]

Re-emerging Susceptibility Patterns

Recent surveillance studies from Malawi have documented a fascinating phenomenon of re-emerging chloramphenicol susceptibility in extended-spectrum beta-lactamase-producing Enterobacterales. Of 840 clinical E. coli and Klebsiella spp. isolates, 31% demonstrated discordant genotype-phenotype relationships, with phenotypic susceptibility despite the presence of cat resistance genes. [3] [8]

Molecular analysis revealed that stable degradation of cat genes by insertion sequences underlies this re-emerging susceptibility pattern. Particularly noteworthy was the identification of catB4 as a non-functional truncated variant of catB3, containing a 2-base pair deletion that creates a premature stop codon, rendering the enzyme non-functional despite its presence in genetic assays. This finding has significant implications for antimicrobial resistance surveillance and potential clinical re-introduction of chloramphenicol for specific multidrug-resistant infections. [3] [8]

Clinical and Research Implications

The pharmacodynamic profile of this compound presents both challenges and opportunities in contemporary antimicrobial therapy. The narrow therapeutic index necessitates careful therapeutic drug monitoring, particularly in vulnerable populations such as neonates and patients with hepatic impairment. The well-described dose-related bone marrow suppression appears linked to inhibition of protein synthesis in mammalian mitochondria, which contain 70S ribosomes similar to bacterial targets. [1] [5]

Recent research on re-emerging susceptibility patterns suggests that chloramphenicol could potentially be reintroduced as a reserve agent for critically ill patients with ESBL-producing Enterobacterales infections in specific epidemiological contexts. However, this would require careful molecular surveillance to distinguish functional from non-functional resistance genes and monitoring for potential resistance reversal during therapy. [3] [8]

References

- 1. This compound: Uses, Interactions, Mechanism ... [go.drugbank.com]

- 2. Chloramphenicol Derivatives as Antibacterial and Anticancer ... [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of re-emerging chloramphenicol ... [nature.com]

- 4. Clinical pharmacokinetics of chloramphenicol and ... [pubmed.ncbi.nlm.nih.gov]

- 5. Chloramphenicol - an overview | ScienceDirect Topics [sciencedirect.com]

- 6. Pharmacokinetics of intravenous chloramphenicol sodium ... [link.springer.com]

- 7. Pharmacokinetics of chloramphenicol and ... [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular mechanisms of re-emerging chloramphenicol ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Protocol for Intravenous Chloramphenicol Succinate: Dosing, Monitoring, and Toxicity Management

Introduction and Mechanism of Action

Chloramphenicol succinate is a broad-spectrum antibiotic prodrug used intravenously for serious bacterial infections when less hazardous alternatives are ineffective or contraindicated [1] [2]. Following intravenous administration, the inactive succinate ester undergoes enzymatic hydrolysis to release biologically active chloramphenicol, which exerts its antibacterial effect by binding to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis [1] [2] [3]. This binding action reversibly inhibits peptidyl transferase, preventing peptide bond formation and ultimately halting bacterial growth [2] [4]. Chloramphenicol is primarily bacteriostatic against most susceptible organisms but demonstrates bactericidal activity against some pathogens, including Haemophilus influenzae, Streptococcus pneumoniae, and Neisseria meningitidis [2] [4].

The intravenous formulation is specifically reserved for serious infections due to potential life-threatening toxicities, including dose-dependent bone marrow suppression and idiosyncratic aplastic anemia [5] [2] [3]. Its use has declined over time due to these safety concerns and the development of safer alternatives, but it remains valuable for infections caused by multidrug-resistant organisms [3] [6] [4]. This protocol provides detailed guidance for researchers and clinicians on the appropriate administration, monitoring, and toxicity management of intravenous this compound.

Dosage Protocols Across Patient Populations

Adult Dosing Guidelines

For adults with serious infections, the recommended dosage of intravenous this compound is 50 mg/kg/day administered in divided doses every 6 hours [7] [5] [8]. In exceptional cases involving moderately resistant organisms or severe infections (such as meningitis or bacteremia), dosage may be increased to 100 mg/kg/day to achieve blood levels inhibiting the pathogen [7] [5] [8]. These elevated doses should be reduced as soon as clinically possible [7] [2]. For specific conditions like bacterial meningitis, the Infectious Diseases Society of America (IDSA) recommends 1-1.5 g intravenously every 6 hours as alternative therapy when first-line agents cannot be used [8]. For typhoid fever, some authorities recommend continuing therapy at therapeutic levels for 8-10 days after the patient has become afebrile to minimize relapse risk [5] [8].

Table 1: Recommended Adult Dosage Regimens for Intravenous this compound

| Infection Type | Standard Dose | High Dose (Severe Infections) | Dosing Interval | Special Considerations |

|---|---|---|---|---|

| Serious Bacterial Infections | 12.5 mg/kg | 25 mg/kg | Every 6 hours | Total daily dose should not exceed 4g normally [6] |

| Meningitis | 1 g | 1.5 g | Every 6 hours | Higher dose for pneumococcal meningitis [8] |

| Typhoid Fever | 12.5 mg/kg | 25 mg/kg | Every 6 hours | Continue 8-10 days after defervescence [5] [8] |

Pediatric and Neonatal Dosing

Dosing for infants and children generally follows the same milligram-per-kilogram recommendations as adults [7] [5]. For severe infections like meningitis where adequate cerebrospinal fluid concentrations are desired, doses up to 100 mg/kg/day may be required, but should be reduced to 50 mg/kg/day as soon as possible [7] [5]. For pediatric patients with suspected immature metabolic functions, 25 mg/kg/day divided every 6 hours typically produces therapeutic blood concentrations [7].

Neonatal dosing requires special consideration due to immature hepatic and renal function, which significantly alters chloramphenicol pharmacokinetics and increases the risk of toxicity, including gray baby syndrome [7] [3]. For neonates younger than 28 days, a loading dose of 20 mg/kg IV is recommended, followed by maintenance dosing based on postnatal age and weight [7]:

Table 2: Neonatal Dosing Protocol for Intravenous this compound

| Postnatal Age | Weight | Maintenance Dose | Dosing Interval | Notes |

|---|---|---|---|---|

| <7 days | Any | 25 mg/kg/day | Every 24 hours | Administer 12 hours after loading dose |

| >7 days | <2000 g | 25 mg/kg/day | Every 24 hours | - |

| >7 days | >2000 g | 50 mg/kg/day | Divided every 12 hours | - |

Special Population Considerations

Hepatic Impairment: Chloramphenicol is primarily metabolized in the liver to inactive metabolites [6]. Patients with hepatic impairment require dose reduction due to reduced metabolic capacity, which can lead to drug accumulation and increased toxicity risk [2] [3] [6]. Therapeutic drug monitoring is essential in this population [6].

Renal Impairment: No specific dose adjustment is required for renal impairment, as only 5-15% of active chloramphenicol is excreted unchanged in urine [9] [6]. However, this compound (the inactive prodrug) is excreted renally, with 6-80% eliminated unchanged in urine [1]. Despite this variability, standard dosing is recommended, though the drug should not be used for urinary tract infections if creatinine clearance is below 40 mL/min due to insufficient urinary concentrations of active drug [6].

Obesity: For patients whose total body weight exceeds 20% of their ideal body weight, dosing should be based on adjusted body weight [6]. The formula for adjusted body weight is: AdjBW = IBW + 0.4 × (Actual Body Weight - IBW) [6].

Therapeutic Drug Monitoring and Safety Assessment

Monitoring Parameters and Frequency

Chloramphenicol has a narrow therapeutic index, making therapeutic drug monitoring essential for safe administration, particularly when treatment extends beyond 48 hours [6]. The following monitoring protocol is recommended:

- Baseline: Complete blood count (CBC), urea and electrolytes (U&Es), liver function tests (LFTs) [6]

- Week 1: CBC, LFTs, and U&Es every 2 days (increase frequency if hospitalized and unwell) [6]

- Week 2 onward: CBC weekly, U&Es and LFTs every 2 weeks [6]

- Therapeutic Drug Monitoring:

The following diagram illustrates the therapeutic drug monitoring workflow and toxicity management:

Adverse Event Management

Chloramphenicol therapy is associated with several significant adverse effects requiring vigilant monitoring and prompt intervention:

Bone Marrow Suppression: Dose-dependent toxicity manifests as anemia, leukopenia, or thrombocytopenia [3] [4]. This typically occurs with cumulative doses exceeding 20 g and is generally reversible upon discontinuation [3]. Risk increases with doses over 4 g daily [6].

Aplastic Anemia: Idiosyncratic reaction that is not dose-dependent, often fatal, with incidence of 1:24,000 to 1:40,000 treatment courses [3] [6] [4]. May occur weeks or months after treatment completion [6]. Requires immediate discontinuation and hematology consultation.

Gray Baby Syndrome: Occurs primarily in neonates due to immature metabolic pathways, characterized by abdominal distension, cyanosis, cardiovascular collapse, and death if unrecognized [3] [4]. Results from drug accumulation; requires immediate discontinuation and supportive care [3].

Neurologic Toxicity: May include optic neuritis, peripheral neuropathy, encephalopathy, and headache [3] [4]. Requires prompt discontinuation; often reversible but may leave residual deficits [4].

Metabolic Acidosis: Rare but serious complication, as documented in a case report of a 12-year-old who developed severe lactic acidosis requiring hemodialysis after prolonged therapy [4].

Pharmacokinetic Properties and Drug Interactions

Pharmacokinetic Profile

Table 3: Comprehensive Pharmacokinetic Properties of this compound and Active Chloramphenicol

| Parameter | This compound (Prodrug) | Active Chloramphenicol |

|---|---|---|

| Bioavailability (IV) | ~70% (highly variable) hydrolyzed to active drug [9] | - |

| Volume of Distribution | 0.2-3.1 L/kg [1] [9] | 0.6-1.0 L/kg [9] |

| Protein Binding | 57-92% [1] | Approximately 60% [9] [3] [6] |

| Metabolism | Hydrolyzed to chloramphenicol [1] | Hepatic (90%): glucuronidation [6] |

| Elimination Half-life | 0.6-2.7 hours [1] | 1.6-4 hours [9] [3] [6] |

| Clearance | Total: 530-540 mL/min; Renal: 222-260 mL/min [1] | - |

| Excretion | Urine (30% unchanged, 10% as active drug) [1] | Urine (5-15% active); remainder as metabolites [9] [6] |

| CSF Penetration | - | 30-50% (non-inflamed meninges); up to 89% (inflamed meninges) [9] [3] |

Significant Drug Interactions

Chloramphenicol inhibits several cytochrome P450 enzymes (CYP2C9, CYP2C19, CYP3A4), leading to numerous clinically significant drug interactions [7] [6]:

Contraindicated Interactions: Chloramphenicol is contraindicated with 18 medications including alfuzosin, aprepitant, bromocriptine, conivaptan, eletriptan, eplerenone, lurasidone, triazolam, and others due to potential for serious toxicity from inhibited metabolism [7].

Serious Interactions Requiring Avoidance or Alternative Agents: 144 drugs fall into this category, including warfarin (increased anticoagulant effect), phenytoin and other anticonvulsants (elevated levels), sulfonylureas (risk of hypoglycemia), calcineurin inhibitors, and many chemotherapeutic agents [7] [6].

Vitamin and Mineral Interactions: Chloramphenicol may decrease response to iron and vitamin B12 supplements, and can increase iron absorption [3] [6].

The metabolic pathways and potential interactions can be visualized as follows:

Preparation and Administration Protocol

Reconstitution and Stability

Chloramphenicol sodium succinate is supplied as a freeze-dried powder in vials containing 1 g of drug [5] [2]. Reconstitution should be performed with 10 mL of sterile water for injection or 5% dextrose injection to create a 10% solution (100 mg/mL) [5] [2]. The solution should be inspected for particulate matter or discoloration before administration, and any compromised vials should be discarded [2].

Administration Guidelines

- Route: For intravenous use only; demonstrated ineffective when administered intramuscularly [5] [2].

- Method: Administer as a 10% solution (100 mg/mL) by slow intravenous injection over at least one minute [5].

- Considerations: Rapid administration may cause an intensely bitter taste [6]. There is a lag in achieving adequate blood levels compared with oral formulations due to required hydrolysis of the prodrug [5] [2].

- Transition: Patients started on intravenous chloramphenicol should be switched to an appropriate oral antibiotic as soon as practicable [5] [2].

Conclusion

Intravenous this compound remains an important therapeutic option for serious infections when alternative antibiotics are ineffective or contraindicated. Its use requires careful attention to patient-specific dosing, particularly in special populations like neonates and those with hepatic impairment. Successful administration depends on vigilant therapeutic drug monitoring and awareness of potential adverse effects, especially hematologic toxicity. Researchers and clinicians should reserve this agent for situations where the benefit-risk ratio is clearly favorable and implement systematic monitoring protocols to maximize safety. When properly administered with appropriate safeguards, this compound can be life-saving for infections caused by multidrug-resistant organisms.

References

- 1. This compound: Uses, Interactions, Mechanism ... [go.drugbank.com]

- 2. Chloramphenicol Injection: Package Insert / Prescribing Info [drugs.com]

- 3. Chloramphenicol [en.wikipedia.org]

- 4. Chloramphenicol Toxicity Revisited: A 12-Year-Old Patient ... [pmc.ncbi.nlm.nih.gov]

- 5. Chloramphenicol Sodium Succinate [rxlist.com]

- 6. Chloramphenicol prescribing in adult patients [sapg.scot]

- 7. Chloramphenicol IV, Chloromycetin [reference.medscape.com]

- 8. Chloramphenicol Dosage Guide + Max Dose, Adjustments [drugs.com]

- 9. Clinical pharmacokinetics of chloramphenicol and ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Chloramphenicol Succinate Therapeutic Drug Monitoring

Introduction and Clinical Relevance

Chloramphenicol succinate represents a critically important antibiotic in modern antimicrobial therapy, particularly for serious infections caused by multidrug-resistant pathogens and in cases where first-line agents are contraindicated. As a water-soluble prodrug, this compound must undergo enzymatic hydrolysis in vivo to release the active base compound, chloramphenicol, which exerts its antibacterial effects through protein synthesis inhibition by binding to the 50S ribosomal subunit. The complex pharmacokinetic profile of this prodrug, characterized by variable conversion rates and a narrow therapeutic index, necessitates careful therapeutic drug monitoring (TDM) to ensure optimal treatment outcomes while minimizing the risk of severe toxicities. Clinical use of chloramphenicol has seen a resurgence in specific contexts, primarily due to the emergence of ampicillin-resistant Haemophilus influenzae, which remains a leading cause of bacterial meningitis in infants and children.

The clinical imperative for monitoring chloramphenicol therapy stems from its potentially life-threatening adverse effects, which include dose-dependent bone marrow suppression that can progress to irreversible aplastic anemia, as well as the "grey syndrome" in neonates characterized by circulatory collapse. According to the National Academy of Clinical Biochemistry guidelines, chloramphenicol is among the limited number of antimicrobial agents that meet the specific requirements for therapeutic drug monitoring due to the established relationship between serum concentrations and both efficacy and toxicity. The inherent variability in the bioavailability of chloramphenicol from the succinate ester, which averages approximately 70% but ranges considerably between individuals, further complicates dosing predictability and strengthens the case for meticulous concentration monitoring.

Table 1: Key Pharmacokinetic Parameters of Chloramphenicol and this compound

| Parameter | Chloramphenicol | This compound |

|---|---|---|

| Bioavailability | ~80% (oral) | ~70% (IV, variable) |

| Volume of Distribution | 0.6-1.0 L/kg | 0.2-3.1 L/kg |

| Protein Binding | ~60% | Not well characterized |

| Elimination Half-life | ~4 hours | Highly variable |

| Renal Excretion | 5-15% unchanged | ~30% unchanged |

| Metabolic Pathway | Hepatic glucuronidation | Ester hydrolysis to active drug |

Analytical Methods for Drug Quantification

High-Performance Liquid Chromatography (HPLC) Methods

Reverse-phase HPLC with ultraviolet detection represents the gold standard method for precise quantification of chloramphenicol and its succinate esters in biological fluids. The method developed by Burke et al. enables simultaneous measurement of chloramphenicol, chloramphenicol-3-monosuccinate, and chloramphenicol-1-monosuccinate in micro-samples of plasma as small as 10 μL. This assay utilizes a radial-compression liquid chromatography system equipped with a C18 reverse-phase column and a mobile phase consisting of acetic acid solution (pH 3) and acetonitrile in a 75:25 ratio, with detection at 280 nm. The assay demonstrates excellent linearity (correlation coefficient >0.999) across the concentration range of 1-50 mg/L, with inter- and intra-run precision showing coefficients of variation between 0-5.6%. The total analysis time per sample is less than 8 minutes, making it highly suitable for clinical TDM applications where rapid turnaround is essential for dose adjustment decisions.

A significant advantage of HPLC methodology is its exceptional specificity in distinguishing between the active chloramphenicol and its inactive prodrug and metabolic derivatives, thereby providing a accurate pharmacokinetic profile essential for precise therapeutic monitoring. The sample preparation process can be streamlined through direct injection of plasma samples when utilizing a pre-column module, significantly reducing processing time while maintaining analytical integrity. This method has been successfully applied to monitor plasma concentrations in pediatric patients receiving intravenous this compound for meningitis, demonstrating its clinical utility in vulnerable patient populations where dosage precision is critical.

Spectrophotometric Methods